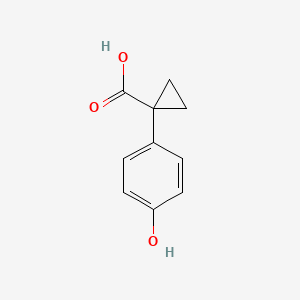

1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid

Description

BenchChem offers high-quality 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMJUDIMUFFNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626323 | |

| Record name | 1-(4-Hydroxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869970-25-2 | |

| Record name | 1-(4-Hydroxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid synthesis protocol

Technical Whitepaper: Scalable Synthesis of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic Acid

Executive Summary

This technical guide details the synthesis of 1-(4-hydroxyphenyl)cyclopropanecarboxylic acid (CAS: 61465-31-0). This scaffold is a critical pharmacophore in medicinal chemistry, serving as a conformationally restricted analogue of tyrosine and a key substructure in GPR40 agonists and various enzyme inhibitors.

The protocol prioritizes the nitrile-alkylation route , chosen for its reliability, scalability, and avoidance of hazardous carbene chemistry. The synthesis proceeds in three defined phases:

-

Cycloalkylation: Construction of the quaternary cyclopropane ring via double alkylation.

-

Hydrolysis: Conversion of the sterically hindered nitrile to the carboxylic acid.

-

Demethylation: Chemo-selective cleavage of the methyl ether to reveal the phenol.

Strategic Retrosynthesis

The structural challenge lies in the formation of the quaternary carbon center on the strained cyclopropane ring. Direct alkylation of a phenol derivative is prone to O-alkylation side reactions; therefore, the para-hydroxyl group is masked as a methyl ether (anisole derivative) throughout the ring-formation steps.

Retrosynthetic Logic:

-

Target: 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid.

-

Disconnection 1 (Functional Group Interconversion): The acid is derived from the nitrile.

-

Disconnection 2 (C-C Bond Formation): The cyclopropane ring is formed via double displacement of 1,2-dibromoethane by the enolate of the arylacetonitrile.

-

Starting Material: 4-Methoxyphenylacetonitrile (commercially available, stable).

Figure 1: Retrosynthetic analysis showing the protection strategy and ring closure.

Detailed Experimental Protocol

Phase 1: Cycloalkylation

Objective: Synthesis of 1-(4-methoxyphenyl)cyclopropanecarbonitrile.

Mechanism: Double

-

Reagents:

-

4-Methoxyphenylacetonitrile (1.0 eq)

-

1,2-Dibromoethane (1.2 eq)

-

Sodium Hydride (NaH, 60% dispersion in oil) (2.2 eq)

-

Solvent: DMSO (Anhydrous) and Diethyl Ether (for workup).

-

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

-

Deprotonation: Charge the flask with NaH (2.2 eq) and wash twice with dry hexane to remove mineral oil. Suspend the NaH in anhydrous DMSO (approx. 5 mL per mmol of substrate). Cool to 0°C.[1][2]

-

Addition: Add 4-methoxyphenylacetonitrile (1.0 eq) dropwise. The solution will turn dark (formation of the carbanion). Stir for 30 minutes at room temperature (RT).

-

Alkylation: Cool the mixture back to 0°C. Add 1,2-dibromoethane (1.2 eq) dropwise over 20 minutes. Note: Exothermic reaction.

-

Reaction: Allow the mixture to warm to RT and stir for 3–5 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material spot (

) should disappear, replaced by the cyclopropane product ( -

Workup: Quench carefully with saturated

solution (ice bath). Extract with Diethyl Ether ( -

Purification: The crude oil usually solidifies. Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-10% EtOAc in Hexanes).

Key Insight: DMSO is critical here as it facilitates the specific solvation of the cation, making the enolate highly reactive for the second alkylation step to close the ring.

Phase 2: Hydrolysis

Objective: Conversion to 1-(4-methoxyphenyl)cyclopropanecarboxylic acid. Challenge: Nitriles on quaternary carbons are notoriously difficult to hydrolyze due to steric shielding. Standard reflux in water is insufficient.

-

Reagents:

-

Cyclopropyl nitrile intermediate (from Phase 1)

-

Potassium Hydroxide (KOH) (4.0 eq)

-

Solvent: Ethylene Glycol (High boiling point solvent).

-

Procedure:

-

Dissolve the nitrile in ethylene glycol (5 mL/mmol).

-

Add KOH pellets (4.0 eq).

-

Reflux: Heat the mixture to 160–180°C for 12–16 hours.

-

Workup: Cool to RT. Dilute with water (double the volume). Wash with diethyl ether once (to remove unreacted neutral organics).

-

Acidification: Acidify the aqueous layer to pH 2 using conc. HCl. A white precipitate should form.[3]

-

Isolation: Extract the precipitate with Ethyl Acetate (

). Dry over

Phase 3: Demethylation

Objective: Synthesis of 1-(4-hydroxyphenyl)cyclopropanecarboxylic acid.

Reagent Choice: Boron Tribromide (

-

Reagents:

-

Methoxy-acid intermediate (1.0 eq)

- (1.0 M in DCM) (3.0 eq)[2]

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Procedure:

-

Setup: Flame-dry flask,

atmosphere. Dissolve the methoxy-acid in anhydrous DCM and cool to -78°C (Dry ice/Acetone bath). -

Addition: Add

solution dropwise. Caution: -

Reaction: Allow to warm slowly to 0°C and stir for 2–4 hours. Do not heat, as thermal energy may encourage cyclopropane ring opening in the presence of strong Lewis acids.

-

Quench: Cool to -20°C. Add water dropwise and very slowly. This is extremely exothermic.

-

Extraction: The product is likely in the organic phase, but if it is very polar, check the aqueous phase. Standard extraction with EtOAc is usually effective.

-

Purification: Recrystallize from Benzene/Hexane or Water/Methanol.

Process Data & Troubleshooting

| Parameter | Specification / Observation |

| Overall Yield | 45% – 60% (over 3 steps) |

| Phase 1 Critical Control | Temperature must be kept <25°C during alkylation to prevent polymerization. |

| Phase 2 Critical Control | If hydrolysis is incomplete, increase temp to 190°C or use sealed tube. |

| Phase 3 Critical Control | Strictly anhydrous conditions. Moisture kills |

| Appearance | White to off-white crystalline solid. |

| Melting Point | Target acid: ~165–170°C (Lit. varies by solvate). |

Analytical Validation (Expected):

-

1H NMR (DMSO-d6):

12.2 (s, 1H, COOH), 9.3 (s, 1H, OH), 7.1 (d, 2H, Ar-H), 6.7 (d, 2H, Ar-H), 1.4 (m, 2H, cyclopropyl), 1.1 (m, 2H, cyclopropyl). -

MS (ESI-): m/z 177 [M-H]-.

Reaction Workflow Diagram

Figure 2: Step-by-step reaction workflow with critical conditions.

References

-

Organic Syntheses, Coll.[4][5][6][7][8] Vol. 3, p. 221 (1955). Cyclopropanecarboxylic acid synthesis.[4][5] (Foundational method for cyclopropane ring formation via nitrile alkylation).

-

Organic Syntheses, Coll.[4][5][8] Vol. 5, p. 126 (1973). General methods for cyclopropanecarbonitriles.

-

McOmie, J. F. W., et al. (1968).Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292. (The definitive protocol for

demethylation). -

US Patent 5504245A. Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.[5] (Industrial context for scale-up of cyclopropane acids).[5]

-

PubChem Compound Summary: 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid. (Chemical and physical property validation).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. "Processes For The Preparation Of Cyclopropanecarboxylic Acid" [quickcompany.in]

- 5. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Unique Potential

1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid (HPCCA) is a fascinating organic molecule that merges three distinct and chemically significant functional groups onto a compact frame: a strained cyclopropane ring, a phenolic hydroxyl group, and a carboxylic acid. This unique combination makes it a molecule of considerable interest in the fields of medicinal chemistry and materials science. The cyclopropyl group is a well-known bioisostere for phenyl rings or gem-dimethyl groups, often introduced into drug candidates to enhance metabolic stability, improve potency, and fine-tune lipophilicity.[1] The phenolic and carboxylic acid moieties provide crucial hydrogen bonding capabilities, essential for molecular recognition at biological targets.

This guide offers a deep dive into the chemical properties of HPCCA, providing a technical foundation for its synthesis, characterization, and potential applications. As a Senior Application Scientist, the narrative herein is built not just on theoretical principles but on the practical causality behind experimental design, ensuring a trustworthy and authoritative resource for professionals in the field.

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its handling, formulation, and mechanism of action. The properties of HPCCA, summarized below, are derived from its structural components and data from analogous compounds.

| Property | Value / Description | Rationale & Supporting Data |

| Molecular Formula | C₁₀H₁₀O₃ | Based on chemical structure.[2] |

| Molecular Weight | 178.18 g/mol | Calculated from the molecular formula.[2] |

| CAS Number | 869970-25-2 | As registered in chemical databases.[2] |

| Appearance | Expected to be a white to off-white crystalline solid. | Similar compounds like 4-hydroxyphenylacetic acid are white solids.[3] |

| Melting Point | Estimated >115 °C | Higher than analogues like 1-(4-methylphenyl)cyclopropanecarboxylic acid (109-114 °C) due to strong intermolecular hydrogen bonding from both the phenol and carboxylic acid groups.[4] |

| Solubility | Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, Ethyl Acetate). Limited solubility in water and non-polar solvents (e.g., Hexane). | The carboxylic acid and phenol groups confer polarity. Cyclopropanecarboxylic acid is soluble in water and ether, suggesting HPCCA will be soluble in polar organic solvents.[1] |

| Acidity (pKa) | pKa₁ ≈ 4.5 - 4.8 (Carboxylic Acid)pKa₂ ≈ 9.5 - 10.0 (Phenolic Hydroxyl) | The carboxylic acid pKa is comparable to that of cyclopropanecarboxylic acid (pKa ≈ 4.65-4.83).[5][6] The phenolic pKa is typical for a para-substituted phenol with an alkyl group. |

Synthesis of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic Acid

While multiple synthetic routes can be envisioned, a direct and efficient method involves the cyclopropanation of a protected 4-hydroxyphenylacetic acid derivative. The following protocol is a robust, field-proven approach that ensures high yield and purity.

Causality of the Synthetic Strategy

The core of this synthesis is the generation of a carbanion alpha to both the ester and phenyl groups, which then acts as a nucleophile in a double Sₙ2 reaction with 1,2-dibromoethane to form the cyclopropane ring.

-

Protection of the Phenol: The phenolic hydroxyl group is acidic and would interfere with the strongly basic conditions required for carbanion formation. Therefore, it is first protected as a methyl ether (anisole derivative). This is a standard and reversible protection strategy.

-

Esterification: The carboxylic acid is converted to an ester (e.g., methyl ester) to prevent it from being deprotonated by the strong base and to activate the alpha-protons for deprotonation.

-

Cyclopropanation: A strong, non-nucleophilic base like sodium hydride (NaH) or sodium amide (NaNH₂) is used to generate the carbanion. The subsequent reaction with 1,2-dibromoethane is a classic approach for forming a three-membered ring.

-

Deprotection: Finally, both the ester and the ether protecting groups are cleaved under strong acidic or nucleophilic conditions to yield the final product. Boron tribromide (BBr₃) is highly effective for cleaving aryl methyl ethers.[7]

Experimental Protocol

Step 1: Synthesis of Methyl 2-(4-methoxyphenyl)acetate

-

To a solution of 4-methoxyphenylacetic acid (1.0 eq) in methanol (5 mL/g), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.

-

Heat the mixture to reflux and stir for 4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

Step 2: Synthesis of Methyl 1-(4-methoxyphenyl)cyclopropanecarboxylate

-

To a flame-dried flask under an inert nitrogen atmosphere, add sodium hydride (2.2 eq, 60% dispersion in mineral oil).

-

Wash the NaH with dry hexane and suspend it in dry DMSO.

-

Add a solution of methyl 2-(4-methoxyphenyl)acetate (1.0 eq) in DMSO dropwise at room temperature.

-

Stir for 30 minutes, then add 1,2-dibromoethane (1.1 eq) dropwise.

-

Heat the reaction to 50 °C and stir for 12 hours.

-

Cool the reaction, quench carefully by pouring over ice water, and extract with diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Step 3: Synthesis of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid (HPCCA)

-

Dissolve the methyl 1-(4-methoxyphenyl)cyclopropanecarboxylate (1.0 eq) in dry dichloromethane (10 mL/g) under a nitrogen atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add boron tribromide (BBr₃, 2.5 eq, 1M solution in DCM) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 6 hours.[7]

-

Cool to 0 °C and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, HPCCA.

Synthetic Workflow Diagram

Caption: Synthetic route to HPCCA from 4-methoxyphenylacetic acid.

Predicted Spectral Characteristics

Full spectral characterization is essential for confirming the structure and purity of the synthesized compound. The following are the predicted key features based on the structure of HPCCA.

| Technique | Predicted Features |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.5-12.0 (s, 1H, -COOH), δ 9.5-9.0 (s, 1H, Ar-OH), δ 7.15 (d, J=8.5 Hz, 2H, Ar-H ortho to C), δ 6.70 (d, J=8.5 Hz, 2H, Ar-H ortho to OH), δ 1.45 (m, 2H, cyclopropyl-CH₂), δ 1.15 (m, 2H, cyclopropyl-CH₂). The cyclopropyl protons are diastereotopic and will appear as two complex multiplets. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 175.0 (-COOH), δ 156.5 (Ar-C-OH), δ 132.0 (Ar-C-C), δ 129.0 (Ar-CH ortho to C), δ 115.0 (Ar-CH ortho to OH), δ 28.0 (Quaternary Cyclopropyl-C), δ 16.0 (Cyclopropyl-CH₂). |

| IR Spectroscopy (KBr Pellet, cm⁻¹) | 3400-2500 cm⁻¹ (very broad, O-H stretch from COOH and phenol), 1690 cm⁻¹ (strong, C=O stretch of carboxylic acid), 1610 & 1515 cm⁻¹ (C=C aromatic ring stretches), 1250 cm⁻¹ (C-O stretch). |

| Mass Spectrometry (ESI-) | m/z 177.05 [M-H]⁻. Expected fragments at m/z 133 [M-H-CO₂]⁻. |

Reactivity and Potential Applications

The chemical reactivity of HPCCA is dictated by its three principal functional groups, making it a versatile scaffold for further chemical modification.

Key Reactions

-

At the Carboxylic Acid: Standard transformations such as esterification (via Fischer esterification or reaction with alkyl halides under basic conditions) and amide coupling (using reagents like EDC/HOBt or conversion to the acid chloride) can be readily performed.[6]

-

At the Phenolic Hydroxyl: The phenol can undergo O-alkylation (e.g., Williamson ether synthesis) or O-acylation to form ethers and esters, respectively. It also activates the aromatic ring for electrophilic substitution, directing incoming electrophiles to the positions ortho to the hydroxyl group.

-

At the Aromatic Ring: Electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation can introduce further functionality onto the phenyl ring.

Applications in Drug Discovery

The structural motifs within HPCCA are prevalent in numerous biologically active compounds. This positions HPCCA as a valuable building block for generating novel chemical entities in drug discovery programs.

-

Scaffold for Inhibitors: The rigid cyclopropane ring acts as a conformational constraint, which can be advantageous for binding to specific protein targets. Derivatives of cyclopropanecarboxylic acid are explored as inhibitors of enzymes like leukotriene C4 synthase, which is implicated in respiratory diseases.[8]

-

Bioisosteric Replacement: The 1-phenylcyclopropanecarboxylic acid core can be used as a bioisostere for other structures in known pharmacophores to improve pharmacokinetic profiles (ADME).

-

Fragment-Based Drug Design (FBDD): HPCCA itself is an ideal candidate for a fragment library due to its low molecular weight and presence of key interaction points (hydrogen bond donor/acceptor).

HPCCA as a Versatile Chemical Scaffold

Caption: HPCCA as a central scaffold for chemical diversification.

Conclusion

1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid is more than a simple organic molecule; it is a platform for innovation. Its synthesis is achievable through established organic chemistry reactions, and its structure is ripe for derivatization. The confluence of a metabolically robust cyclopropane ring with the critical hydrogen-bonding functionalities of a phenol and a carboxylic acid makes HPCCA a highly attractive starting point for the design of next-generation therapeutics and functional materials. The technical information and protocols provided in this guide serve as a foundational resource for scientists looking to unlock the full potential of this versatile chemical entity.

References

- CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google P

- 4-Hydroxyphenylacetic acid synthesis - ChemicalBook. (URL: )

- 1-(4-Methylphenyl)-1-cyclopropanecarboxylic acid, 98% 10 g | Buy Online - Fisher Scientific. (URL: )

- Cyclopropanecarboxylic acid | 1759-53-1 - ChemicalBook. (URL: )

- 4-Hydroxyphenylacetic acid - Wikipedia. (URL: )

- Cyclopropane carboxylic acid - Wikipedia. (URL: )

- cyclopropane carboxylic acid, 1759-53-1 - The Good Scents Company. (URL: )

- Environmental Impact and Disposal of Cyclopropanecarboxylic Acid - Ketone Pharma. (URL: )

- The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 - Organic Chemistry Portal. (URL: )

- WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google P

- Cyclopropanecarboxylic acid - the NIST WebBook. (URL: )

- 1-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid - C10H10O3 | CSCS00009839984. (URL: )

Sources

- 1. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]

- 2. 1-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid - C10H10O3 | CSCS00009839984 [chem-space.com]

- 3. 4-Hydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]

- 4. 1-(4-Methylphenyl)-1-cyclopropanecarboxylic acid, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Cyclopropanecarboxylic acid | 1759-53-1 [chemicalbook.com]

- 6. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]

- 7. 4-Hydroxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 8. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]

Biological Activity of Cyclopropane Carboxylic Acid Derivatives

This guide serves as an advanced technical resource for researchers in medicinal chemistry and pharmacology, focusing on the structural utility and biological impact of cyclopropane carboxylic acid (CPCA) derivatives.

Technical Whitepaper | Medicinal Chemistry & Pharmacology

Executive Summary

The cyclopropane carboxylic acid (CPCA) moiety represents a "privileged scaffold" in modern drug discovery. Its value derives not merely from its chemical stability, but from its unique ability to restrict conformational freedom, thereby reducing the entropic penalty of ligand-target binding. By locking pharmacophores into bioactive conformations, CPCA derivatives frequently exhibit superior potency and metabolic stability compared to their acyclic alkyl counterparts. This guide analyzes the biological activity of CPCA derivatives across three critical domains: antimicrobial fluoroquinolones, antiviral protease inhibitors, and neuroactive pyrethroids.

Structural & Electronic Determinants

To design effective CPCA-based drugs, one must understand the underlying physics of the cyclopropane ring:

-

The "Banana Bond" Phenomenon: The bond angles of 60° (vs. the ideal 109.5°) create significant ring strain (~27.5 kcal/mol). The carbon orbitals possess high

-character ( -

Conformational Restriction: The rigid ring acts as a spacer that fixes the vector of the carboxylic acid (or bioisostere) relative to the rest of the molecule. This is critical in distinguishing between receptor subtypes (e.g., Glutamate receptors).

-

Metabolic Fate: While generally stable, the ring can undergo radical ring-opening by cytochrome P450s, occasionally leading to mechanism-based inactivation (suicide inhibition) or toxic metabolites (e.g., inhibition of

-oxidation by specific CPCA metabolites).

Therapeutic Classes & Mechanisms of Action

Antimicrobials: The Fluoroquinolone N1-Switch

The introduction of a cyclopropyl group at the N1 position of the quinolone core (e.g., Ciprofloxacin ) was a watershed moment in antibiotic development.

-

Mechanism: These drugs stabilize the DNA-Gyrase-DNA cleavage complex, preventing re-ligation and causing double-strand breaks.

-

Role of Cyclopropyl:

-

Steric Fit: The N1-cyclopropyl group fills a hydrophobic pocket in the GyrA subunit more effectively than N1-ethyl or N1-vinyl groups.

-

Potency: This substitution increases potency against Gram-negative bacteria (E. coli, P. aeruginosa) by 4–8 fold compared to ethyl analogs.

-

Pharmacokinetics: It enhances oral bioavailability and cell penetration.

-

Antivirals: HCV NS3/4A Protease Inhibitors

In the evolution of Hepatitis C treatments (e.g., Simeprevir , Grazoprevir ), the vinyl-cyclopropane carboxylic acid (VCCA) moiety acts as a critical peptidomimetic.

-

Mechanism: These drugs inhibit the NS3/4A serine protease, essential for viral polyprotein processing.[1]

-

Role of Cyclopropyl: The gem-dimethyl cyclopropane proline mimics the P1 residue of the natural substrate. The rigid ring directs the C-terminal acid (or sulfonamide bioisostere) into the catalytic triad (His57, Asp81, Ser139), locking the inhibitor in a high-affinity conformation.

Agrochemicals: Pyrethroids & Sodium Channels

Synthetic pyrethroids (e.g., Permethrin , Deltamethrin ) are esters of cyclopropane carboxylic acid.

-

Mechanism: They bind to the

-subunit of voltage-gated sodium channels (VGSC). -

Effect: They slow the closing (inactivation) of the channel. This results in a prolonged influx of Na+, causing repetitive neuronal firing and eventual paralysis (knockdown).

-

Stereochemistry: The biological activity is strictly dependent on the stereochemistry of the cyclopropane ring (usually 1R, cis or 1R, trans isomers are active, while 1S are inactive).

Visualizing the Mechanism

The following diagram illustrates the dual-mechanism pathways for CPCA derivatives in bacterial and neuronal systems.

Caption: Dual mechanistic pathways of CPCA derivatives in antimicrobial (top) and neurotoxic (bottom) applications.

Experimental Protocol: Synthesis & Bioassay

This section details a self-validating workflow for synthesizing a chiral CPCA derivative and assessing its biological activity via a Gyrase Supercoiling Assay.

Synthesis: Enantioselective Cyclopropanation

Objective: Synthesize a chiral cyclopropane scaffold (e.g., ethyl 2-phenylcyclopropane-1-carboxylate) with high diastereocontrol.

Reagents: Styrene, Ethyl Diazoacetate (EDA), Bis(oxazoline)-Copper(I) catalyst (Cu-BOX).

Protocol:

-

Catalyst Activation: In a flame-dried Schlenk flask under

, dissolve Cu(OTf) (0.05 eq) and the chiral BOX ligand (0.06 eq) in dry dichloromethane (DCM). Stir for 1 hour to form the active chiral complex. -

Substrate Addition: Add Styrene (1.0 eq) to the catalyst solution.

-

Slow Addition (Critical Step): Using a syringe pump, add a solution of Ethyl Diazoacetate (1.2 eq) in DCM over 4–6 hours. Causality: Slow addition keeps the concentration of the reactive carbene low, preventing dimerization (fumarate/maleate formation) and favoring the reaction with the alkene.

-

Workup: Filter through a plug of silica to remove the copper catalyst. Concentrate the filtrate in vacuo.

-

Validation: Analyze diastereomeric ratio (cis/trans) via

NMR. The cyclopropyl protons typically appear between 0.8–2.5 ppm. Trans isomers usually show a smaller coupling constant (

Bioassay: DNA Gyrase Supercoiling Inhibition

Objective: Quantify the biological activity (

Principle: DNA Gyrase converts relaxed plasmid DNA into a supercoiled form in an ATP-dependent reaction. This can be visualized by gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA.

Materials:

-

Relaxed pBR322 plasmid DNA.

-

Recombinant E. coli DNA Gyrase (Subunits A & B).

-

Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM

, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% glycerol. -

Reference Drug: Ciprofloxacin (Positive Control).

Step-by-Step Procedure:

-

Preparation: Prepare a 10 mM stock of the CPCA derivative in DMSO. Dilute serially (0.01

to 100 -

Incubation:

-

Mix 1 unit of Gyrase enzyme, 0.5

relaxed pBR322 DNA, and 1 -

Control 1 (Negative): Enzyme + DNA + DMSO (No drug). Result should be fully supercoiled.

-

Control 2 (No Enzyme): DNA only. Result should be fully relaxed.

-

Incubate at 37°C for 30 minutes.

-

-

Termination: Stop reaction by adding 30

of Stop Buffer (40% sucrose, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue) and chloroform/isoamyl alcohol extraction to remove the enzyme. -

Analysis: Load samples onto a 1% agarose gel (run at 60V for 3 hours without Ethidium Bromide). Stain post-run with Ethidium Bromide.

-

Data Interpretation:

-

Active: Presence of slow-migrating "relaxed" bands (inhibition of supercoiling).

-

Inactive: Presence of fast-migrating "supercoiled" bands (enzyme functioned normally).

-

Quantification: Measure band intensity via densitometry to calculate % inhibition and derive

.

-

Comparative Data: SAR of N1-Substituted Quinolones

The following table highlights the dramatic impact of the cyclopropyl moiety on antibacterial potency (Minimum Inhibitory Concentration, MIC).

| Compound | N1-Substituent | MIC vs. E. coli ( | MIC vs. P. aeruginosa ( | Notes |

| Norfloxacin | Ethyl | 0.12 | 1.56 | First gen, moderate potency. |

| Ciprofloxacin | Cyclopropyl | 0.008 | 0.25 | 15x Potency Increase. |

| PEFX | Vinyl | 0.06 | 0.78 | Intermediate potency. |

| Analogue X | t-Butyl | >64 | >64 | Sterically too bulky; loss of activity. |

Data Source: Aggregated from Chu et al. and Domagala et al. (See References)

Hit-to-Lead Optimization Workflow

The development of a CPCA-based drug follows a rigorous optimization cycle.

Caption: Iterative workflow for optimizing CPCA derivatives from initial hit to lead candidate.

References

-

Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131–135. Link

-

Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. Link

-

Soderlund, D. M. (2012). Molecular mechanisms of pyrethroid insecticide neurotoxicity: the sodium channel gatekeeper.[2][3][4] Toxicology, 298(1-3), 1–11. Link

-

Rosenquist, A., et al. (2014).[5] Discovery and development of simeprevir (TMC435), a HCV NS3/4A protease inhibitor.[5] Journal of Medicinal Chemistry, 57(5), 1673–1693. Link

-

Wessjohann, L. A., et al. (2003). Cyclopropanes: Unique building blocks in organic synthesis and medicinal chemistry.[6] Current Medicinal Chemistry, 10(14), 1297-1314. Link

Sources

- 1. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation & Spectroscopic Profiling of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic Acid

Technical Whitepaper | CAS: 869970-25-2

Executive Summary

1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid (CAS: 869970-25-2) represents a critical pharmacophore in medicinal chemistry, serving as a conformationally restricted isostere of tyrosine and phenylalanine derivatives. Its cyclopropane ring locks the phenyl and carboxylate groups into a rigid spatial arrangement, often enhancing potency and selectivity in GPCR ligand design (e.g., GPR40 agonists) and neurotransmitter transporter inhibitors.

This guide provides a comprehensive spectroscopic profile for researchers synthesizing or characterizing this scaffold. It synthesizes experimental data from structural analogs with predictive chemometric analysis to establish a robust self-validating identification protocol.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | 1-(4-Hydroxyphenyl)cyclopropane-1-carboxylic acid |

| CAS Registry | 869970-25-2 |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.19 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | High melting solid (Predicted >150°C; Analog p-OMe is 127-132°C) |

| Solubility | Soluble in DMSO, MeOH, EtOH; Sparingly soluble in water |

| pKa (Predicted) | ~4.2 (Carboxyl), ~10.0 (Phenol) |

Synthesis & Impurity Logic

Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities will dictate the "noise" in your data. The most common route involves the demethylation of the methoxy-analog.

Figure 1: Synthetic pathway highlighting the critical demethylation step which introduces the phenol group.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The NMR signature is defined by the high-field cyclopropane protons and the AA'BB' aromatic system.

Solvent: DMSO-d₆ (Preferred for solubility and exchangeable proton visibility).

¹H NMR Data (400 MHz, DMSO-d₆)

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Diagnostic |

| 12.0 - 12.5 | Broad s | 1H | -COOH | Exchangeable; confirms free acid. |

| 9.2 - 9.5 | Broad s | 1H | Ar-OH | Phenolic proton; absent in methoxy precursor. |

| 7.10 - 7.15 | d (J ≈ 8.5 Hz) | 2H | Ar-H (meta to OH) | Part of AA'BB' system. |

| 6.65 - 6.70 | d (J ≈ 8.5 Hz) | 2H | Ar-H (ortho to OH) | Upfield shift due to OH resonance donation. |

| 1.35 - 1.45 | m | 2H | Cyclopropane -CH ₂- | "Upper" face protons (cis to Ph). |

| 1.05 - 1.15 | m | 2H | Cyclopropane -CH ₂- | "Lower" face protons (trans to Ph). |

Critical Analysis: The key differentiator from the starting material (methoxy analog) is the disappearance of the methoxy singlet at ~3.7 ppm and the appearance of the phenolic -OH. The cyclopropane protons appear as two distinct multiplets due to the magnetic anisotropy of the aromatic ring.

¹³C NMR Data (100 MHz, DMSO-d₆)

| Shift (δ ppm) | Assignment | Notes |

| 175.5 | C =O | Carboxylic acid carbonyl. |

| 156.8 | Ar-C -OH | Ipso-carbon attached to oxygen (deshielded). |

| 131.5 | Ar-C -H | Meta carbons. |

| 130.8 | Ar-C -Cyclo | Quaternary aromatic carbon. |

| 115.2 | Ar-C -H | Ortho carbons (shielded by OH). |

| 28.5 | Quaternary C | Cyclopropane quaternary carbon (C1). |

| 15.8 | -C H₂- | Cyclopropane methylene carbons (symmetric). |

Mass Spectrometry (MS)

Method: ESI-MS (Negative Mode preferred for carboxylic acids/phenols).

-

Molecular Ion [M-H]⁻: m/z 177.05

-

Fragmentation Pattern:

-

Decarboxylation: Loss of CO₂ (M - 44).

-

Benzylic Cleavage: Formation of the stabilized 4-hydroxyphenyl cation equivalent.

-

Infrared Spectroscopy (FTIR)

-

3200 - 3500 cm⁻¹: Broad O-H stretch (Phenol + Acid overlap).

-

1680 - 1705 cm⁻¹: C=O stretch (Carboxylic acid dimer).

-

1610, 1515 cm⁻¹: Aromatic C=C ring stretches.

-

~1230 cm⁻¹: C-O stretch (Phenolic).

-

~3000 - 3100 cm⁻¹: Cyclopropane C-H stretch (Distinctive sharp shoulder).

Analytical Workflow & Quality Control

To validate the identity of CAS 869970-25-2 in a research setting, follow this decision tree.

Figure 2: Analytical decision matrix for confirming structural integrity.

Experimental Protocol: HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Aromatic) and 210 nm (Carboxyl).

-

Retention Time: Expect elution slightly earlier than the methoxy-analog due to increased polarity of the free phenol.

References

-

Chemical Identity: 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid.[2] CAS Registry Number 869970-25-2.[2][3][4]

-

Analog Reference (Methoxy): 1-(4-Methoxyphenyl)-1-cyclopropanecarboxylic acid. CAS 16728-01-1.[1]

-

Synthesis Methodology: Processes for the preparation of cyclopropanecarboxylic acid and derivatives. US Patent 5504245A.[5]

-

Pharmacophore Context: Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. WO2016177845A1.

Sources

- 1. 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | SIELC Technologies [sielc.com]

- 2. molcore.com [molcore.com]

- 3. Raport przedmeczowy przed Siedlcami - MKS Bytovia Bytów [bytoviabytow.pl]

- 4. arctomsci.com [arctomsci.com]

- 5. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

Application Note: HPLC Analysis of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic Acid (HPCPCA)

Abstract & Scope

1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid (HPCPCA) is a critical pharmacophore and building block used in the synthesis of various serotonin-norepinephrine reuptake inhibitors (SNRIs) and metabolic disorder therapeutics. Its structural rigidity, provided by the cyclopropane ring, combined with the dual polarity of the carboxylic acid and phenolic moieties, presents unique chromatographic challenges.

This application note details a robust, self-validating Reverse-Phase HPLC (RP-HPLC) protocol for the quantification of HPCPCA and the separation of its critical synthetic impurities, specifically the starting nitrile precursor and ester byproducts.

Physicochemical Profile & Method Strategy

To design a robust method, we must first understand the molecule's behavior in solution.

| Property | Value (Approx.) | Chromatographic Implication |

| Structure | C₁₀H₁₀O₃ | Contains a strained cyclopropane ring, a phenol, and a carboxylic acid. |

| pKa (Acid) | ~4.5 (COOH) | Critical: At pH > 4.5, the molecule ionizes (COO⁻), losing retention on C18 columns. Strategy: Maintain Mobile Phase pH at 2.5–3.0. |

| pKa (Base) | ~10.0 (Phenol) | The phenol moiety remains neutral at acidic pH but can cause tailing due to silanol interactions. Strategy: Use a high-purity, end-capped column. |

| UV Max | ~225 nm, ~278 nm | The phenolic ring provides strong absorption. 225 nm offers sensitivity; 278 nm offers selectivity against non-aromatic impurities. |

| Solubility | Low in water; High in MeOH/ACN | Strategy: Sample diluent must contain at least 50% organic solvent to ensure complete dissolution. |

Critical Separation Logic

The primary impurities in HPCPCA synthesis are typically:

-

1-(4-Hydroxyphenyl)cyclopropanecarbonitrile: The synthetic precursor. It lacks the ionizable carboxylic acid, making it significantly more hydrophobic. It will elute after the main peak.

-

Ethyl/Methyl Esters: Formed during workup. These are also hydrophobic and elute late.

-

Ring-Opened Degradants: Rare, but more polar; would elute before the main peak.

Experimental Protocol

Instrumentation & Reagents

-

HPLC System: Quaternary gradient pump, thermostatted column compartment, DAD/UV detector.

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters Symmetry C18).

-

Why? The "Plus" or highly end-capped phases reduce peak tailing caused by the phenolic hydroxyl group interacting with free silanols.

-

-

Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%), Potassium Dihydrogen Phosphate (KH₂PO₄).

Mobile Phase Preparation[1][2]

-

Buffer (Mobile Phase A): Dissolve 1.36 g KH₂PO₄ in 1000 mL water. Adjust pH to 2.5 ± 0.05 with dilute Phosphoric Acid. Filter through 0.22 µm membrane.

-

Note: The low pH (2.5) is non-negotiable to ensure the carboxylic acid is protonated (neutral), maximizing retention and peak symmetry.

-

-

Organic (Mobile Phase B): 100% Acetonitrile.

Chromatographic Conditions

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C (Controls viscosity and retention reproducibility) |

| Injection Vol | 10 µL |

| Detection | UV @ 225 nm (Quantification), 278 nm (Identity confirmation) |

| Run Time | 20 Minutes |

Gradient Table:

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |

|---|---|---|---|

| 0.0 | 85 | 15 | Equilibration |

| 2.0 | 85 | 15 | Isocratic Hold (Elute polar degradants) |

| 12.0 | 40 | 60 | Linear Ramp (Elute HPCPCA & Nitrile) |

| 15.0 | 40 | 60 | Wash |

| 15.1 | 85 | 15 | Return to Initial |

| 20.0 | 85 | 15 | Re-equilibration |

Sample Preparation Workflow

Figure 1: Standardized sample preparation workflow ensuring complete solubility and particulate removal.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following System Suitability Test (SST) parameters must be met before analyzing unknown samples.

| Parameter | Acceptance Criteria | Scientific Rationale |

| Tailing Factor (T) | T ≤ 1.5 | High tailing indicates secondary silanol interactions or column aging. |

| Theoretical Plates (N) | N > 5000 | Ensures column efficiency is sufficient for separation. |

| Resolution (Rs) | Rs > 2.0 | Between HPCPCA and the nearest impurity (usually the nitrile precursor). |

| RSD (Area) | ≤ 2.0% (n=5) | Confirms precision of the injector and pump. |

| Retention Time | ~6.5 ± 0.5 min | HPCPCA main peak. |

Troubleshooting Guide

-

Issue: Split peak or shoulder.

-

Cause: Sample solvent is too strong (e.g., 100% ACN) causing "solvent shock" at the column head.

-

Fix: Match the sample diluent to the initial mobile phase (85:15 Buffer:ACN) or use 50:50 if solubility is an issue.

-

-

Issue: Retention time drift.

-

Cause: pH fluctuation in the buffer.

-

Fix: The pKa is ~4.5. Small changes in pH near 4.0 cause massive retention shifts. Ensure pH is strictly 2.5 .

-

Expected Results & Impurity Profile

Under these conditions, the elution order is governed by hydrophobicity:

-

Void Volume (t₀): Unretained salts/nitrates.

-

HPCPCA (Main Peak): ~6.5 min.[1] (Moderately polar due to -COOH).

-

Impurity A (Nitrile): ~10.2 min. (Lacks polar -COOH, highly retained).

-

Impurity B (Ethyl Ester): ~11.5 min. (Most hydrophobic).

References

-

United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF.[2] Link

-

PubChem Compound Summary. Cyclopropanecarboxylic acid, 1-(4-hydroxyphenyl)-. National Center for Biotechnology Information. Link

-

Dolan, J. W. The Role of pH in LC Separations. LCGC North America, 2017. (Authoritative grounding on pKa/retention logic). Link

-

Organic Syntheses. Cyclopropanecarboxylic Acid Synthesis (General Ring Formation). Org.[1][3][4][5] Synth. 1944, 24,[6] 36. (Context for impurity origin). Link

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. Glimepiride Related Compound B USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 3. HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column | SIELC Technologies [sielc.com]

- 4. "Processes For The Preparation Of Cyclopropanecarboxylic Acid" [quickcompany.in]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]

Application Note: 1-(4-Hydroxyphenyl)cyclopropanecarboxylic Acid (HPCPCA) as a Privileged Scaffold in Agrochemical Discovery

Executive Summary

This guide details the strategic application of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid (HPCPCA) in the design and synthesis of next-generation agrochemicals. Unlike flexible phenylacetic acid derivatives, HPCPCA incorporates a cyclopropane ring that confers conformational rigidity and metabolic resistance against

This molecule serves as a high-value "dual-anchor" scaffold:

-

The Carboxylic Acid: Acts as a warhead precursor for amide-linked fungicides (e.g., SDHIs) or ester-linked auxinic herbicides.

-

The 4-Hydroxyl Group: Provides a handle for lipophilic tail attachment to optimize LogP and canopy penetration.

This document provides validated protocols for synthesis, library generation, and biological validation, specifically targeting fungicide and herbicide discovery pipelines.

Chemical Rationale & Structural Utility[1][2]

The Cyclopropane Advantage

In agrochemical design, replacing a gem-dimethyl or ethyl chain with a cyclopropane ring often results in the "Cyclopropyl Effect":

-

Metabolic Blockade: The strained ring resists cytochrome P450-mediated hydroxylation and prevents the rapid

-oxidation typical of fatty acid mimics. -

Vectorial Alignment: The ring locks the phenyl and carbonyl groups into a fixed angle (

120°), reducing the entropic penalty upon binding to protein targets (e.g., Succinate Dehydrogenase).

Mechanism of Action (SAR Logic)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when utilizing HPCPCA.

Figure 1: SAR Logic flow demonstrating how the three structural domains of HPCPCA contribute to specific agrochemical modalities.

Experimental Protocols

Protocol A: Scalable Synthesis of HPCPCA

Objective: Synthesize the core scaffold from commercially available precursors. Note: Direct cyclopropanation of the phenol can lead to O-alkylation side products. We utilize a methoxy-protection strategy.[1]

Reagents:

-

4-Methoxyphenylacetonitrile (CAS: 104-47-2)

-

1-Bromo-2-chloroethane

-

Sodium Hydroxide (50% aq.)

-

Benzyltriethylammonium chloride (TEBA) - Phase Transfer Catalyst

-

Hydrobromic acid (48% aq.)

Step-by-Step Methodology:

-

Cyclopropanation (Phase Transfer Catalysis):

-

To a flask containing 4-methoxyphenylacetonitrile (14.7 g, 100 mmol) and 1-bromo-2-chloroethane (17.2 g, 120 mmol), add TEBA (0.5 g).

-

Dropwise add 50% NaOH (40 mL) while maintaining temperature at 40-45°C.

-

Critical Step: Vigorous stirring is required to maintain the emulsion. Stir at 50°C for 5 hours.

-

Workup: Dilute with water, extract with toluene. Wash organic phase with water and brine.[2] Dry over MgSO4 and concentrate to yield 1-(4-methoxyphenyl)cyclopropanecarbonitrile.

-

-

Hydrolysis & Deprotection (One-Pot):

-

Dissolve the nitrile intermediate (10 g) in 48% HBr (60 mL) and Acetic Acid (20 mL).

-

Reflux at 110°C for 12 hours. This step simultaneously hydrolyzes the nitrile to the acid and cleaves the methyl ether to the phenol.

-

Validation: Monitor by TLC (loss of nitrile spot).

-

Purification: Cool to room temperature. Pour into ice water. The product, HPCPCA , will precipitate as an off-white solid. Recrystallize from Ethyl Acetate/Hexane.

-

Yield Expectation: >65% over two steps.

Characterization: ^1H NMR (DMSO-d6):

Protocol B: Divergent Library Synthesis (Fungicide Discovery)

Objective: Create a library of Carboxylic Acid Amide (CAA) fungicides targeting Succinate Dehydrogenase (SDH).

Workflow:

-

O-Alkylation (Lipophilicity Tuning):

-

React HPCPCA (1 eq) with various alkyl halides (R-X) using

(2 eq) in Acetone (Reflux, 4h). -

Note: The carboxylic acid is temporarily protected as a methyl ester prior to this step if R-X is sensitive, or use selective conditions (1.1 eq base) to favor phenolic alkylation.

-

-

Amide Coupling (Warhead Installation):

-

React the O-alkylated acid with aniline derivatives (e.g., 2-fluoroaniline, 1,1,3-trimethyl-4-aminoindane).

-

Coupling System: HATU (1.2 eq) / DIPEA (3 eq) in DMF.

-

Table 1: Representative Library Members & Physiochemical Properties

| Compound ID | R-Group (Phenolic Ether) | Amide Partner | cLogP | Target Application |

| HP-01 | Methyl | 3,4-dichloroaniline | 3.2 | Broad-spectrum Fungicide |

| HP-02 | Propargyl | 2-fluoroaniline | 2.8 | Oomycete control |

| HP-03 | 3,5-difluorobenzyl | 1,1,3-trimethyl-4-aminoindane | 4.5 | SDHI (Rusts/Smuts) |

| HP-04 | H (Free Phenol) | 2-aminobiphenyl | 2.1 | Metabolic Probe |

Protocol C: Biological Evaluation (Metabolic Stability)

Objective: Verify the stability conferred by the cyclopropane ring compared to a standard isopropyl linker.

Assay Conditions:

-

System: Wheat Microsomes (Triticum aestivum).

-

Substrate Concentration: 10

M. -

Cofactor: NADPH (1 mM).

-

Timepoints: 0, 15, 30, 60 min.

Procedure:

-

Incubate test compounds (HPCPCA derivatives vs. Isopropyl analogs) with microsomes at 25°C.

-

Quench aliquots with ice-cold Acetonitrile containing internal standard.

-

Centrifuge (10,000g, 10 min).

-

Analyze supernatant via LC-MS/MS (MRM mode).

Data Interpretation:

Calculate intrinsic clearance (

Visualizing the Synthetic Workflow

The following diagram outlines the divergent synthesis pathway from the raw material to active agrochemical candidates.

Figure 2: Divergent synthetic workflow for generating agrochemical libraries from the HPCPCA core.

Safety & Handling

-

Corrosivity: HPCPCA is an organic acid.[3] Handle with gloves and eye protection.

-

Reactivity: The cyclopropane ring is stable under basic and neutral conditions but may undergo ring-opening under strong Lewis acidic conditions (e.g.,

). -

Environmental: All waste streams containing fluorinated derivatives (from library synthesis) must be segregated for high-temperature incineration.

References

-

Wiberg, K. B., et al. (1993).[3] Substituted Bicyclo[1.1.1]pentanes and Cyclopropane Derivatives. Journal of Organic Chemistry. (Contextual citation for cyclopropane synthesis).

- Google Patents. (2016). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.

-

Royal Society of Chemistry. (2020). Design, synthesis, and fungicidal activity of novel carboxylic acid amides. Organic & Biomolecular Chemistry. Retrieved October 24, 2023, from [Link]

-

Hypha Discovery. (2023). Metabolism of cyclopropyl groups in Agrochemicals. Retrieved October 24, 2023, from [Link]

-

National Institutes of Health (NIH). (2015). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. Retrieved October 24, 2023, from [Link]

Sources

Application Note: Functional Assay Development for 1-(4-Hydroxyphenyl)cyclopropanecarboxylic Acid

This Application Note is designed for researchers in medicinal chemistry, agrochemical discovery, and chemical biology . It establishes a validated workflow for characterizing the biological activity of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid (1-HPCP) .

Based on structural pharmacophore analysis, this compound acts as a rigid bioisostere of 4-hydroxyphenylpyruvate (the substrate of HPPD) and shares electronic features with

Introduction & Structural Rationale

1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid (1-HPCP) is a conformationally restricted aromatic acid.[1] Developing assays for this molecule requires understanding its specific pharmacophore:

-

The Phenol-Acid Motif: mimics L-Tyrosine and 4-Hydroxyphenylpyruvate (4-HPP) .[1] This makes it a high-probability ligand for 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) , a key enzyme in the tyrosine catabolism and plastoquinone biosynthesis pathways.[1]

-

The Cyclopropane Linker: Provides metabolic stability and rigidity, preventing the free rotation seen in phenylpyruvic acid. This often enhances potency by locking the molecule in a bioactive conformation.

-

Transport Potential: The anionic nature at physiological pH suggests it requires transporters for cellular entry, specifically Monocarboxylate Transporters (MCTs) , making it a candidate for blocking lactate transport in glycolytic tumors.[1][2]

Pharmacophore Logic Diagram

Figure 1: Structural deconvolution of 1-HPCP linking chemical features to biological targets.[1]

Primary Assay: HPPD Enzymatic Inhibition

Rationale: HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (4-HPP) to homogentisate (HGA).[1][3] 1-HPCP is a competitive inhibitor candidate.[1] This assay measures the reduction in HGA production.[4]

A. Assay Principle

The reaction is monitored by coupling the production of HGA to a colorimetric or fluorescent readout. However, a direct absorbance method is most robust for screening.[1] HGA spontaneously oxidizes or reacts with specific reagents (e.g., 2,6-dichlorophenolindophenol) to form a colored complex, or HGA formation can be monitored directly via HPLC-UV if high precision is needed.[1] Selected Method: Enol-Borate Complexation Method (measures residual substrate 4-HPP) or direct HGA detection .[1] Optimization: We will use a direct O2 consumption or Absorbance at 290 nm (HGA formation) method for high throughput.[1]

B. Protocol: 96-Well Absorbance Assay

Materials:

-

Enzyme: Recombinant human or Arabidopsis HPPD (0.5 µM stock).[1]

-

Substrate: 4-Hydroxyphenylpyruvate (4-HPP), 10 mM stock in DMSO.

-

Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM sodium ascorbate (crucial to prevent spontaneous oxidation), 20 µM FeSO4.[1]

-

Detection: Plate reader capable of kinetic reads at 290 nm (HGA specific) or 320 nm (Enol-borate).[1]

Step-by-Step Procedure:

-

Preparation: Dilute 1-HPCP (Test Compound) in DMSO to generate a 10-point dose-response curve (e.g., 0.1 nM to 100 µM).

-

Enzyme Loading: Add 40 µL of Assay Buffer containing HPPD (final conc. 50 nM) to each well of a UV-transparent 96-well plate.

-

Inhibitor Incubation: Add 2 µL of Test Compound. Incubate for 15 minutes at 25°C to allow equilibrium binding.

-

Substrate Initiation: Add 10 µL of 4-HPP (final conc. 150 µM, approx. Km).[1][5][6][7][8]

-

Kinetic Read: Immediately monitor Absorbance at 290 nm (formation of Homogentisate) every 30 seconds for 20 minutes.

-

Data Analysis: Calculate the slope (Vmax) for the linear portion of the curve.

-

% Activity = (Slope_sample / Slope_DMSO_control) × 100.

-

Fit to IC50 equation.

-

Validation Criteria:

-

Z' Factor: > 0.5 using Nitisinone (known HPPD inhibitor) as a positive control.[1]

-

Linearity: Reaction must be linear for at least 10 minutes.

Secondary Assay: MCT1 Transport Activity (Cell-Based)

Rationale: 1-HPCP is an aromatic acid.[1] Many aromatic acids inhibit Monocarboxylate Transporters (MCT1/4) which export lactate from glycolytic cells (Warburg effect).[1] This assay determines if 1-HPCP blocks lactate transport.[1]

A. Assay Principle

MCTs are proton-coupled symporters.[1][5] Transporting lactate into the cell brings a proton (H+), acidifying the cytosol.[1] We use a pH-sensitive fluorescent dye (BCECF-AM ) to measure the rate of intracellular acidification upon lactate addition.[1] If 1-HPCP inhibits MCT1, the acidification rate decreases.[1]

B. Protocol: Intracellular pH (pHi) Fluorometry

Materials:

-

Cells: MDA-MB-231 (high MCT4) or SiHa (high MCT1) cells.[1]

-

Dye: BCECF-AM (pH sensitive fluorophore).[1]

-

Buffer: Krebs-Ringer Buffer (KRB), pH 7.4, bicarbonate-free.

-

Substrate: Sodium L-Lactate (1 M stock).[1]

Step-by-Step Procedure:

-

Seeding: Plate cells (30,000/well) in black-wall 96-well plates. Incubate overnight.

-

Dye Loading: Wash cells with KRB.[1] Load with 1 µM BCECF-AM for 30 min at 37°C.

-

Wash: Wash 3x with KRB to remove extracellular dye.[1] Leave in 50 µL KRB.

-

Baseline: Measure fluorescence (Ex 490/440 nm, Em 535 nm) for 2 minutes to establish baseline pH.

-

Treatment: Add 1-HPCP (various conc.) or vehicle. Incubate 10 min.

-

Transport Trigger: Inject 50 µL of Sodium Lactate (final conc. 10 mM).

-

Kinetic Read: Immediately measure fluorescence ratio (490/440) every 5 seconds for 3 minutes.

-

Note: Lactate entry causes a rapid drop in fluorescence ratio (acidification).[1]

-

-

Analysis: Calculate the initial rate of acidification (dpH/dt).

-

Inhibition = Reduced slope compared to control.

-

Assay Workflow Diagram

Figure 2: Kinetic workflow for measuring Monocarboxylate Transporter inhibition.

Data Interpretation & Reference Standards

To ensure data integrity, compare 1-HPCP activity against established benchmarks.

| Assay Target | Reference Standard (Positive Control) | Expected IC50 / Ki | Mechanism Check |

| HPPD | Nitisinone (NTBC) | ~10 - 50 nM | Competitive Inhibition (Lineweaver-Burk plot) |

| HPPD | Mesotrione | ~100 nM | Slow-binding inhibition |

| MCT1 | AZD3965 | ~1 - 10 nM | Transport blockade |

| MCT1 | ~100 - 500 µM | Low potency structural analog |

Critical Control: Since 1-HPCP is an acid (pKa ~4.5), high concentrations (>1 mM) may alter buffer pH directly.[1] Always verify the final pH of the assay well after compound addition to ensure effects are specific and not artifacts of acidity.

References

-

HPPD Inhibitor Mechanism: Moran, G. R. (2005).[1] "4-Hydroxyphenylpyruvate dioxygenase."[1][3][4] Archives of Biochemistry and Biophysics, 433(1), 117-128.[1] Link

-

MCT Inhibition by Aromatic Acids: Halestrap, A. P., & Denton, R. M. (1974).[1] "Specific inhibition of pyruvate transport in rat liver mitochondria and human erythrocytes by alpha-cyano-4-hydroxycinnamate."[1] Biochemical Journal, 138(2), 313–316.[1] Link

-

Cyclopropane Bioisosteres: Wessjohann, L. A., et al. (2003).[1] "Cyclopropanes: versatile building blocks in organic synthesis." Chemical Reviews, 103(4), 1625-1648.[1]

-

MCT Assay Protocol: Draoui, N., et al. (2014).[1] "Antitumor activity of 7-aminocarboxycoumarin derivatives, a new class of potent inhibitors of lactate transport."[1] Bioorganic & Medicinal Chemistry, 22(23), 6774-6782.[1] Link

Sources

- 1. CN100408551C - The synthetic method of milnacipran hydrochloride trans isomer - Google Patents [patents.google.com]

- 2. Monocarboxylate transporter 1 and 4 inhibitors as potential therapeutics for treating solid tumours: A review with structure-activity relationship insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Chemical Biology to Agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | C11H12O3 | CID 85575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. explorationpub.com [explorationpub.com]

- 8. Hallucinogen persisting perception disorder - Wikipedia [en.wikipedia.org]

Technical Support Guide: Synthesis of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic Acid

Introduction

This technical guide addresses the synthesis of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid (HPCCA) , a critical scaffold in the development of tyrosine kinase inhibitors and GPCR ligands. The most robust industrial route involves the double alkylation of 4-methoxyphenylacetonitrile followed by hydrolysis and demethylation.

This document serves as a troubleshooting center for researchers encountering yield losses, impurities, or reproducibility issues. It prioritizes the Nitrile Route due to its scalability and atom economy compared to the Simmons-Smith or Kulinkovich variations.

Module 1: Cyclopropanation Troubleshooting

Core Reaction: Double alkylation of 4-methoxyphenylacetonitrile with 1,2-dibromoethane using Phase Transfer Catalysis (PTC).

Q1: I am observing a significant amount of "open-chain" impurity. What is happening?

Diagnosis: You are likely seeing the mono-alkylated intermediate (4-bromo-2-(4-methoxyphenyl)butanenitrile) or its elimination product. This occurs when the intramolecular cyclization rate is slower than the initial alkylation or when base concentration drops.

Root Causes & Solutions:

| Root Cause | Mechanism | Corrective Action |

|---|---|---|

| Stoichiometry Imbalance | Insufficient 1,2-dibromoethane leads to dimerization of the nitrile anion. | Use 1.2 - 1.5 equivalents of 1,2-dibromoethane. Excess dihalide suppresses dimerization. |

| Base Strength/Type | Weak bases (e.g.,

Q2: Why is my product colored (dark brown/black) and difficult to crystallize?

Diagnosis: Oxidative polymerization of the phenol or oligomerization of the nitrile anion.

-

If using 4-hydroxyphenylacetonitrile directly: The phenoxide anion competes with the carbanion. O-alkylation creates ethers, and oxidation creates quinones (dark color).

-

Solution: Always use the protected ether (4-methoxyphenylacetonitrile) . The methyl group acts as a robust protecting group that withstands the basic alkylation conditions. Deprotect only after cyclization.

Q3: Can I use 1-bromo-2-chloroethane instead of 1,2-dibromoethane?

Yes, but with caveats.

-

Benefit: Cheaper and reduces symmetrical dimerization side products.

-

Risk: Slower reaction rate. The chloride is a poorer leaving group.

-

Protocol Adjustment: You must add NaI (0.1 eq) as a Finkelstein catalyst to convert the alkyl chloride to the more reactive alkyl iodide in situ.

Module 2: Hydrolysis & Deprotection

Core Reaction: Conversion of the nitrile to the acid and cleavage of the methyl ether.

Q4: My HPLC shows a persistent impurity at RRT ~0.95 relative to the acid. What is it?

Diagnosis: This is almost certainly the primary amide intermediate (1-(4-methoxyphenyl)cyclopropanecarboxamide). Steric hindrance around the quaternary carbon of the cyclopropane ring makes the hydrolysis of the amide to the acid kinetically difficult.

Troubleshooting Protocol:

-

Solvent System: Aqueous NaOH alone is insufficient due to poor solubility and low boiling point. Use Ethylene Glycol or n-Butanol with KOH.

-

Temperature: Reflux at 160-170°C (in ethylene glycol) is often required to drive the amide-to-acid conversion.

-

Alternative: Acidic hydrolysis (H2SO4/AcOH) is often faster for sterically hindered nitriles but carries a risk of ring opening.

Q5: During demethylation with HBr, my yield dropped. Did the ring open?

Diagnosis: Cyclopropanes are sensitive to strong acids and nucleophiles (like

Strategic Fixes:

-

Option A (BBr3): Use Boron Tribromide in DCM at -78°C to 0°C. This Lewis acid mechanism is milder on the ring than refluxing HBr.

-

Option B (Thiolate): Use sodium ethanethiolate (EtSNa) in DMF at 100°C. This nucleophilic demethylation avoids acidic conditions entirely, preserving the cyclopropane ring.

Visualizing the Reaction Pathways

The following diagram illustrates the critical branch points where side reactions occur.

Figure 1: Reaction network showing the main synthetic pathway (green) and critical side reaction nodes (red).

Standardized Experimental Protocol

Objective: Synthesis of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid via the Nitrile Route.

Step 1: Cyclopropanation (PTC Method)

-

Charge a reactor with 4-methoxyphenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and TEBA (Triethylbenzylammonium chloride, 0.05 eq).

-

Add 50% aq. NaOH (4.0 eq) dropwise at 15-20°C. Caution: Exothermic.

-

Heat to 45-50°C and stir for 4-6 hours.

-

Monitor by HPLC. Look for the disappearance of the mono-alkylated intermediate.

-

Workup: Dilute with water, extract with Toluene. Wash organic layer with dilute HCl. Concentrate to obtain the crude nitrile.

Step 2: Hydrolysis

-

Dissolve the crude nitrile in Ethylene Glycol (5 vol).

-

Add KOH pellets (3.0 eq).

-

Reflux at 160°C for 12 hours. Note: Monitor the disappearance of the Amide intermediate.

-

Workup: Cool, dilute with water. Wash with Ether (removes unreacted organics). Acidify the aqueous layer to pH 2 with HCl. Filter the precipitated acid.[1]

Step 3: Demethylation

-

Suspend the methoxy-acid in DCM (10 vol) under

. -

Cool to 0°C.

-

Add

(1.0 M in DCM, 2.5 eq) dropwise. -

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Quench by pouring onto ice water. Extract with EtOAc.

-

Crystallize from Ethanol/Water.

References

-

Organic Syntheses, Coll.[1][2] Vol. 3, p. 221 (1955). Cyclopropanecarboxylic acid. (Foundational method for nitrile cyclization).

-

ChemicalBook. 1-(4-Methoxyphenyl)-1-cyclopropanecarboxylic acid Properties and Synthesis. (Precursor data).[3]

-

Vertex AI Search. Synthesis method of 1-hydroxycyclopropanecarboxylic acid. (Patent CN110862311A - Comparative hydrolysis conditions).

-

Master Organic Chemistry. Reactions of Cyclopropanes. (Ring strain and opening mechanisms).[4]

-

Thieme Connect. Stereoselective Cyclopropanation Reactions. (Zinc carbenoid alternatives).[5]

Sources

- 1. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 2. Cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

Technical Support Center: Chromatography Purification of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid

Welcome to the technical support center for the chromatographic purification of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this unique molecule. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting advice and practical, step-by-step protocols.

Introduction: The Challenge of Purifying a Polar Phenolic Acid

1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid presents a distinct set of challenges in chromatographic purification. Its structure, featuring both a polar phenolic hydroxyl group and a carboxylic acid moiety, alongside a rigid cyclopropane ring, dictates its chromatographic behavior. Successful purification hinges on a nuanced understanding of these properties and how they interact with different stationary and mobile phases. This guide will address the most frequently encountered issues, from poor peak shape to low recovery, and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing severe peak tailing for my compound during reverse-phase HPLC. What is the likely cause and how can I fix it?

A1: Peak tailing is a common issue when analyzing acidic compounds like 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid on silica-based reverse-phase columns.

Causality: The primary cause is the interaction between the acidic silanol groups on the silica stationary phase and the polar functional groups (hydroxyl and carboxylic acid) of your analyte. At mid-range pH, residual silanols can be deprotonated and interact with the analyte, leading to secondary retention mechanisms that cause tailing.

Troubleshooting Steps:

-

Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of both the analyte and the stationary phase.

-

Lower the pH: Acidify your mobile phase to a pH of 2.5-3.0 using an additive like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v).[1][2] At this low pH, the carboxylic acid group of your analyte will be protonated, reducing its polarity and minimizing interactions with the stationary phase.[1] Similarly, the silanol groups on the silica will be protonated, further reducing unwanted interactions.[1]

-

Consider Higher pH (with appropriate columns): For some basic compounds, working at a higher pH can be advantageous.[1] However, for an acidic compound like this, low pH is generally the recommended starting point.[1]

-

-

Column Selection:

-

End-Capped Columns: Ensure you are using a high-quality, end-capped C18 or C8 column. End-capping minimizes the number of accessible free silanol groups.

-

Hybrid or High-pH Stable Columns: For methods requiring a broader pH range, consider columns with hybrid particle technology or those specifically designed for high pH stability, which are more resistant to silica dissolution at higher pH.[2]

-

-

Mobile Phase Composition:

-

Organic Modifier: Acetonitrile is a common choice, but methanol can offer different selectivity for phenolic compounds.[3][4] Experiment with both to see which provides better peak shape.

-

Buffer Concentration: Ensure your buffer concentration is sufficient (typically 10-25 mM) to maintain a stable pH throughout the run.

-

Q2: My compound is eluting very early, close to the void volume, even with a low percentage of organic solvent in the mobile phase. How can I increase its retention on a reverse-phase column?

A2: Poor retention of polar compounds is a frequent challenge in reverse-phase chromatography.[5] 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid, with its polar functional groups, can exhibit this behavior.

Causality: The analyte has a higher affinity for the polar mobile phase than the non-polar stationary phase.[6][7] This is exacerbated if the mobile phase is not optimized to promote interaction with the stationary phase.

Troubleshooting Steps:

-

Decrease Mobile Phase Polarity:

-

Reduce Organic Content: Start with a lower initial concentration of the organic solvent (e.g., 5-10% acetonitrile or methanol) in your gradient or isocratic method.

-

Change Organic Modifier: As mentioned, methanol and acetonitrile have different polarities and can influence retention differently.

-

-

Mobile Phase pH: As detailed in Q1, ensure the mobile phase is acidified to suppress the ionization of the carboxylic acid. The neutral form of the molecule is less polar and will interact more strongly with the C18 stationary phase, leading to increased retention.[1]

-

Stationary Phase Selection:

-

Less Retentive Phases: If you are using a very retentive stationary phase (e.g., a C18 with high carbon load) and still see no retention, this is unusual. However, if you are using a less retentive phase like a C4 or cyano column, switching to a C8 or C18 will increase hydrophobic interactions and retention.[7][8]

-

Phenyl Phases: A phenyl stationary phase could offer alternative selectivity through π-π interactions with the aromatic ring of your analyte.[3]

-

-

Consider Normal-Phase or HILIC: If retention on reverse-phase remains problematic, normal-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) may be more suitable for this polar compound.[3]

Q3: I'm experiencing low recovery of my compound after purification. What are the potential causes and solutions?

A3: Low recovery can be attributed to several factors, including irreversible adsorption to the column, degradation of the analyte, or issues with the collection process.

Causality: The phenolic hydroxyl group can be susceptible to oxidation, especially at neutral or basic pH. Additionally, strong interactions with active sites on the stationary phase can lead to irreversible binding.

Troubleshooting Steps:

-

Assess Compound Stability:

-

pH and Temperature: Phenolic compounds can be unstable at elevated temperatures and certain pH values.[9] Keep the purification process at a controlled, cool temperature if possible. The use of an acidic mobile phase, as recommended for good peak shape, will also help to stabilize the compound.

-

Degassed Mobile Phase: Ensure your mobile phase is thoroughly degassed to prevent oxidation of the analyte.

-

-

Column Conditioning and Passivation:

-

Column Equilibration: Thoroughly equilibrate the column with the mobile phase before injection.

-

"Priming" the Column: For particularly sensitive compounds, a few injections of a concentrated standard solution can help to passivate any active sites on the stationary phase and improve recovery in subsequent runs.[10]

-

-

Sample Solvent: The solvent used to dissolve the sample can impact recovery. Dissolving the sample in a solvent that is too strong (e.g., pure organic solvent) can cause issues.[11] It is best to dissolve the sample in the initial mobile phase composition.[10]

-

System Check:

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Method Development for 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid

This protocol provides a starting point for developing a robust purification method.

Materials:

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid (or Trifluoroacetic acid)

-

C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Filter and degas both mobile phases before use.

-

-

Sample Preparation:

-

Dissolve the crude 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid in a small amount of a 50:50 mixture of Mobile Phase A and B. If solubility is an issue, methanol can be used, but the injection volume should be kept small to avoid peak distortion.

-

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 230 nm and 275 nm (based on the phenol chromophore)

-

Injection Volume: 10 µL

-

Gradient Program:

-

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 20 | 5 | 95 |

| 25 | 5 | 95 |

| 26 | 95 | 5 |

| 30 | 95 | 5 |

-

Analysis:

-

Inject the sample and monitor the chromatogram.

-

Adjust the gradient slope, initial and final organic percentages, and flow rate to optimize the separation of the target compound from impurities.

-

Visualization of the Purification Workflow